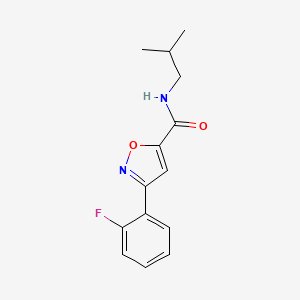
3-(2-fluorophenyl)-N-(2-methylpropyl)-1,2-oxazole-5-carboxamide
Übersicht
Beschreibung
3-(2-fluorophenyl)-N-(2-methylpropyl)-1,2-oxazole-5-carboxamide is a chemical compound that belongs to the class of isoxazole derivatives It is characterized by the presence of a fluorophenyl group attached to the isoxazole ring, along with an isobutyl group attached to the carboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-(2-methylpropyl)-1,2-oxazole-5-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzoyl chloride and isobutylamine as the primary starting materials.
Formation of Intermediate: The reaction between 2-fluorobenzoyl chloride and isobutylamine results in the formation of an intermediate, 2-fluorobenzamide.
Cyclization: The intermediate undergoes cyclization with hydroxylamine to form the isoxazole ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-fluorophenyl)-N-(2-methylpropyl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the fluorophenyl group.
Wissenschaftliche Forschungsanwendungen
3-(2-fluorophenyl)-N-(2-methylpropyl)-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-fluorophenyl)-N-(2-methylpropyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group and isoxazole ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-chlorophenyl)-N-isobutyl-5-isoxazolecarboxamide
- 3-(2-bromophenyl)-N-isobutyl-5-isoxazolecarboxamide
- 3-(2-methylphenyl)-N-isobutyl-5-isoxazolecarboxamide
Uniqueness
3-(2-fluorophenyl)-N-(2-methylpropyl)-1,2-oxazole-5-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with different substituents.
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-N-(2-methylpropyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-9(2)8-16-14(18)13-7-12(17-19-13)10-5-3-4-6-11(10)15/h3-7,9H,8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEXQCOCMLLAHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=NO1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(3-carboxy-4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4372704.png)
![5-[({2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}amino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4372709.png)
![1-methyl-5-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4372717.png)
![5-({4-[4-(DIFLUOROMETHYL)-6-(2-FURYL)-2-PYRIMIDINYL]PIPERAZINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4372725.png)
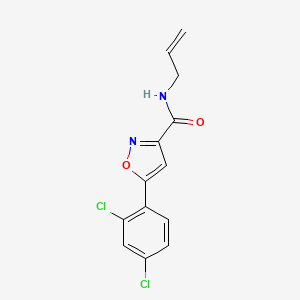
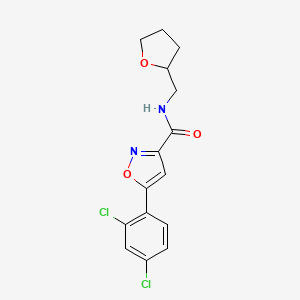
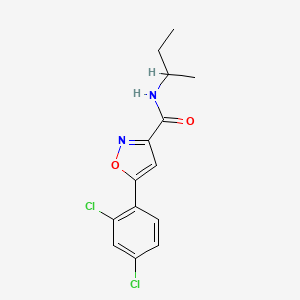
![1-methyl-5-{[(3-phenyl-1H-pyrazol-5-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4372752.png)
![1-methyl-5-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B4372766.png)
![N~5~-[4-Chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-YL]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-C]pyrazole-5-carboxamide](/img/structure/B4372770.png)
![2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]ACETAMIDE](/img/structure/B4372780.png)
![[4-(2-FURYLMETHYL)PIPERAZINO][1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE](/img/structure/B4372782.png)
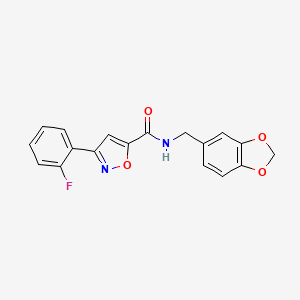
![N~5~-ETHYL-N~5~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4372790.png)
